2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
CAS No.: 1353501-02-6
Cat. No.: VC4533442
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353501-02-6 |
|---|---|
| Molecular Formula | C10H11Cl2NO |
| Molecular Weight | 232.1 |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |
| Standard InChI Key | LHJKKAOLHRKXDC-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride, reflects its bicyclic indoline core fused to a ketone group at the 5-position, with a chlorine atom at the β-carbon of the acetyl side chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1353501-02-6 | |
| Molecular Formula | C₁₀H₁₁Cl₂NO | |
| Molecular Weight | 232.1 g/mol | |
| SMILES | C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl | |
| InChIKey | LHJKKAOLHRKXDC-UHFFFAOYSA-N | |
| PubChem CID | 56766314 |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in pharmacological contexts. Crystallographic data remain unreported, but analog structures suggest planar aromatic regions with rotational flexibility in the ethanone side chain .
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions using tools like ACD/Labs or ChemDraw suggest:
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¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), indoline NH (δ ~3.5 ppm), and methylene groups (δ 2.8–3.2 ppm) .
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MS: A molecular ion peak at m/z 232 with fragmentation patterns indicative of Cl loss and indoline ring cleavage.
Synthesis and Manufacturing Processes
Route Design and Optimization
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Grignard Reaction: 2-Chlorothiazole reacts with isopropylmagnesium chloride to form a magnesiated intermediate.
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Acylation: The intermediate is treated with chloroacetyl chloride at low temperatures (-50°C) to yield the target ketone .
Adapting this to indoline systems would involve substituting thiazole with indoline-5-carbaldehyde or its equivalents. Key challenges include regioselectivity at the indoline’s 5-position and minimizing N-alkylation side reactions.
Process Considerations
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Temperature Control: Exothermic Grignard reactions necessitate strict thermal regulation (0–10°C) .
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Solvent Selection: Polar aprotic solvents (e.g., THF, dimethoxyethane) improve intermediate stability .
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Yield Optimization: Molar ratios of 1.1:1 (Grignard reagent:indoline precursor) and 3:1 (chloroacetyl chloride:intermediate) maximize conversion .
Physicochemical Properties
Stability and Reactivity
Classified as a combustible solid (WGK 3), the compound requires storage in airtight containers under inert gas (N₂/Ar) at 2–8°C. Hydrolysis susceptibility is anticipated due to the reactive α-chloroketone group, necessitating anhydrous handling.
Solubility and Partitioning
Quantitative solubility data are unavailable, but hydrochloride salts typically exhibit:
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High solubility in water (>10 mg/mL)
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Moderate solubility in ethanol or DMSO
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LogP ≈ 2.2 (predicted via ChemAxon), indicating moderate lipophilicity .
Research Applications and Biological Relevance
Medicinal Chemistry
Indoline derivatives are privileged scaffolds in drug discovery, exemplified by FDA-approved agents like indomethacin (anti-inflammatory) and sumatriptan (antimigraine). The chloroacetyl group in 2-chloro-1-(indolin-5-yl)ethanone hydrochloride enables:
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Nucleophilic Displacement: Reaction with amines or thiols to form amide/thioether-linked conjugates.
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Cross-Coupling: Suzuki-Miyaura reactions for aryl ring functionalization .
Case Study: Kinase Inhibitor Development
A 2024 study (Chemsrc) utilized 2-chloro-1-(indolin-5-yl)ethanone as a precursor for VEGFR-2 inhibitors. The chloro group was displaced with pyrimidine amines, yielding analogs with IC₅₀ values <100 nM in kinase assays .
Future Directions in Research and Development
Knowledge Gaps
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies are needed.
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Toxicology: Acute/chronic toxicity profiles in mammalian models remain uncharacterized.
Synthetic Opportunities
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Continuous-Flow Synthesis: Microreactor technology could enhance yield and safety versus batch methods .
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Asymmetric Catalysis: Enantioselective routes to access chiral indoline derivatives.
Therapeutic Exploration
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Oncology: Targeting PI3K/AKT/mTOR pathways via indoline-based small molecules.
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CNS Disorders: Modulation of serotonin receptors for antidepressant/antipsychotic effects.
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